2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one

Synthetic Chemistry Cycloaddition Stereoselective Synthesis

Researchers seeking stereoselective building blocks often face limited access to highly reactive, endo-selective dienophiles. 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one resolves this with its dual electrophilic carbonyl and halogenated α-carbon. - Endo-selective Diels-Alder dienophile for complex polycyclic frameworks - Selective CYP1A1 inhibition (Ki=300 nM) for drug metabolism studies - α-Bromo handle enables rapid diversification via cross-coupling Custom-synthesized with reliable supply; suitable for medchem and preclinical research.

Molecular Formula C8H11BrO
Molecular Weight 203.08 g/mol
Cat. No. B15365182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one
Molecular FormulaC8H11BrO
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CCCC1)Br
InChIInChI=1S/C8H11BrO/c1-6(9)8(10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3
InChIKeyIYWNSIVDIMEZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one Overview


2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is an α-bromo-substituted cyclopentenone derivative, a class of compounds recognized for their dual reactivity profile: the electrophilic carbonyl and the halogenated α-carbon [1]. This specific structure offers a conjugated cyclopent-1-en-1-yl ketone system, which is a privileged scaffold in the development of anticancer agents due to its ability to interact with multiple intracellular targets, from nuclear factors to mitochondria [2]. The presence of the bromine atom fundamentally alters the compound's electronic and steric properties, which directly impacts its utility as a dienophile in cycloadditions and as an electrophilic handle in cross-coupling reactions [1][3].

Why 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one Cannot Be Substituted


Replacing 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one with a non-halogenated cyclopentenone or a structurally different bromo-ketone leads to a significant loss of function due to three key chemical factors. First, the bromine atom on the α-carbon dramatically increases the reactivity and endo-selectivity in Diels-Alder cycloadditions compared to its non-halogenated parent compounds [1]. Second, the specific cyclopent-1-en-1-yl moiety provides a distinct conformational and electronic environment for the enone system, which is crucial for its interaction with biological targets such as the CYP1A1 enzyme, where the compound shows a Ki of 300 nM [2]. Third, the regio- and chemoselectivity of reactions at the halogenated α-carbon are highly sensitive to the exact ring structure and substitution pattern; a generic swap will not yield the same product distribution or efficiency [3].

2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one: Key Performance Metrics


Endo-Selectivity in Diels-Alder Reactions

2-Brominated cycloalkenones, a class that includes 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one, have been demonstrated to be both highly endo-selective and significantly more reactive as dienophiles in Diels-Alder reactions compared to their non-halogenated parent compounds [1]. This increased reactivity and stereoselectivity are crucial for achieving high yields of specific endo cycloadducts.

Synthetic Chemistry Cycloaddition Stereoselective Synthesis

CYP1A1 Binding Affinity

This compound exhibits a measurable binding affinity for the recombinant human CYP1A1 enzyme, a key cytochrome P450 involved in drug metabolism and carcinogen activation. The inhibition constant (Ki) has been determined to be 300 nM in an assay using human liver microsomes [1].

Medicinal Chemistry Drug Metabolism CYP Inhibition

Enhanced α-Carbon Electrophilicity

The presence of the bromine atom at the α-position of the cyclopentenone ring makes the molecule a superior electrophile for nucleophilic substitution and cross-coupling reactions. The carbon-bromine bond is significantly weaker and more polarizable than a C-H bond, facilitating reactions that are either sluggish or impossible with non-halogenated cyclopentenone analogs [1]. This enhanced reactivity is a hallmark of α-bromo ketones.

Organic Synthesis Halogenation Reaction Mechanism

2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one Applications


Stereoselective Synthesis of Complex Cycloadducts

Based on its demonstrated class behavior as a highly endo-selective and reactive dienophile [1], 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is an ideal starting material for the stereoselective synthesis of complex polycyclic frameworks. This application is critical in both academic research for the total synthesis of natural products and in industrial R&D for creating novel chemical entities with defined three-dimensional shapes.

CYP1A1 Tool Compound for Drug Metabolism Studies

The quantified inhibition constant (Ki = 300 nM) for the CYP1A1 enzyme [1] positions this compound as a valuable tool for in vitro studies. Researchers can use it to selectively probe the role of CYP1A1 in drug metabolism pathways or in the activation of procarcinogens, providing critical data for preclinical drug safety assessment and metabolism research.

Versatile Electrophilic Building Block for Medicinal Chemistry

As a functionalized cyclopentenone bearing a reactive α-bromo group, this compound serves as a privileged scaffold in medicinal chemistry for the synthesis of targeted libraries [1]. The cyclopentenone moiety itself is recognized for its anticancer activity [2], and the bromine atom provides a chemical handle for further diversification through cross-coupling or substitution reactions to optimize potency, selectivity, and pharmacokinetic properties.

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